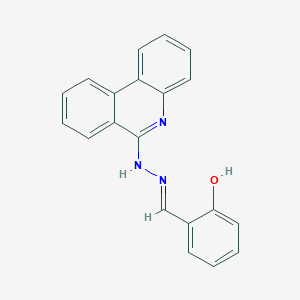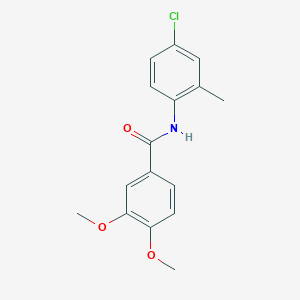![molecular formula C10H10ClN3 B6059899 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride, also known as GSK3β inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 beta (GSK3β), a serine/threonine protein kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.
作用机制
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride exerts its inhibitory effect on 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and activation. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride are mainly attributed to its inhibitory effect on 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ. It has been shown to regulate various biological processes, including cell proliferation, differentiation, and apoptosis. In addition, it has been shown to modulate the activity of various transcription factors, including cAMP response element-binding protein (CREB), which plays a crucial role in learning and memory.
实验室实验的优点和局限性
One of the main advantages of using 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in lab experiments is its high selectivity and potency for 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibition. This allows for the specific targeting of this enzyme without affecting other kinases. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for the use of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in scientific research. One potential direction is the development of more potent and selective 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibitors for therapeutic applications. Another direction is the investigation of the role of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ in various diseases, including neurodegenerative diseases, diabetes, and cancer. Furthermore, the use of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride in combination with other drugs or therapies may provide more effective treatment options for these diseases.
合成方法
The synthesis method of 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate and copper powder to yield the intermediate compound. The intermediate is then reacted with ammonium acetate and potassium hydroxide to produce the final product, 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analysis.
科学研究应用
3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride has been widely used in scientific research as a 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ inhibitor. It has been shown to inhibit 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochlorideβ activity in various cell lines and animal models, leading to the identification of its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, 3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism. In cancer, it has been shown to inhibit cancer cell proliferation and induce apoptosis.
属性
IUPAC Name |
3,5-dihydroimidazo[2,1-a]isoindol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.ClH/c11-9-6-13-5-7-3-1-2-4-8(7)10(13)12-9;/h1-4,11H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYYFRUKUZHLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=N)CN31.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydro-2H-imidazo[2,1-a]isoindol-2-imine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-methyl-1H-benzimidazol-2-yl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6059822.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)

![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![1-methyl-4-({5-[1-(4-pyridinylmethyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-diazepane](/img/structure/B6059870.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059885.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B6059890.png)

![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)

![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)